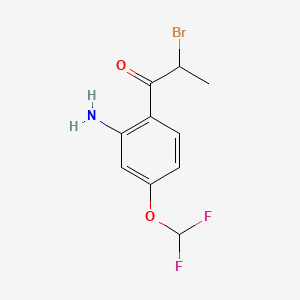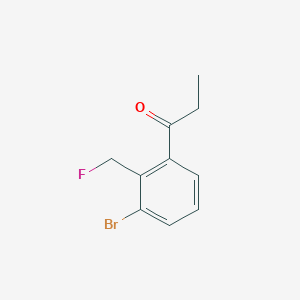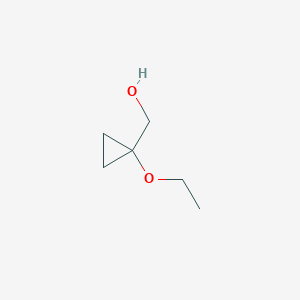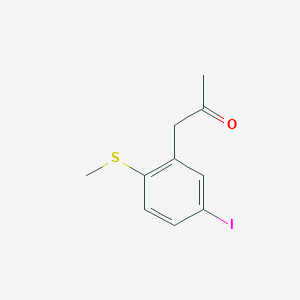![molecular formula C27H26N2O5 B14051708 4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid](/img/structure/B14051708.png)
4-((4-((2-([1,1'-biphenyl]-4-yl)-2-oxoacetaMido)Methyl)phenyl)aMino)-2,2-diMethyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a biphenyl group, an oxoacetamido group, and a dimethyl-4-oxobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phenylboronic acid, Grignard reagents, and various organic bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic aromatic substitution can occur at the biphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4-carboxylic acid: Shares the biphenyl group but lacks the oxoacetamido and dimethyl-4-oxobutanoic acid moieties.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in similar synthetic applications.
Uniqueness
4-((4-((2-([1,1’-biphenyl]-4-yl)-2-oxoacetamido)methyl)phenyl)amino)-2,2-dimethyl-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H26N2O5 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
2,2-dimethyl-4-oxo-4-[4-[[[2-oxo-2-(4-phenylphenyl)acetyl]amino]methyl]anilino]butanoic acid |
InChI |
InChI=1S/C27H26N2O5/c1-27(2,26(33)34)16-23(30)29-22-14-8-18(9-15-22)17-28-25(32)24(31)21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,28,32)(H,29,30)(H,33,34) |
Clé InChI |
RWTVQDPQZHPKSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)NC1=CC=C(C=C1)CNC(=O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)









